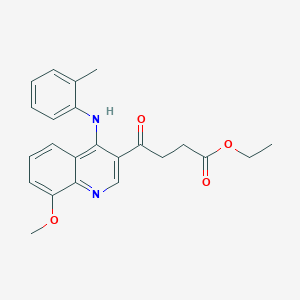
3-(3-(乙氧羰基)丙酰基)-8-甲氧基-4-((2-甲基苯基)氨基)喹啉
描述
The compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
Quinolines can be synthesized through several methods, including the Friedländer Synthesis . Additionally, boronic esters, such as pinacol boronic esters, are valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that is not well developed but has been reported in the literature .Chemical Reactions Analysis
Boronic esters, such as pinacol boronic esters, can undergo various reactions, including protodeboronation . The reactivity of this compound could also be influenced by the other functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, boronic esters are known to be reactive with carbohydrates .科学研究应用
抑制骨吸收
3-(3-(乙氧羰基)丙酰基)-8-甲氧基-4-((2-甲基苯基)氨基)喹啉,也称为 CP-113,411,被认为是破骨细胞对骨吸收的有效抑制剂。该化合物在骨切片试验中显示出有效性,表明在治疗与骨质流失或软化相关的疾病中具有潜在应用 (Sarges 等人,1993).
合成和化学性质
研究探索了该化合物的衍生物的各种合成路线,突出了其化学多功能性和作为其他医学相关分子的前体的潜力。已经开发出新的合成方法,表明其在有机化学和药物开发中的重要性 (Atkins 等人,1997).
抗菌活性
该喹啉化合物的某些衍生物显示出有希望的抗菌特性。研究已经合成和测试了这些衍生物对各种细菌菌株的活性,表明在抗菌药物中使用的潜力 (Vartale 等人,2013).
抗乳腺癌活性
研究还发现,源自 3-(3-(乙氧羰基)丙酰基)-8-甲氧基-4-((2-甲基苯基)氨基)喹啉等化合物的取代喹啉类是潜在的抗乳腺癌剂。这些化合物已被证明会影响乳腺癌细胞的活力,表明它们在肿瘤学研究中的效用 (Shi 等人,2008).
抗结核药
该化合物及其衍生物已被研究作为抗结核药的潜力。它们抑制结核分枝杆菌的能力使它们成为结核病治疗研究的候选药物 (Karkara 等人,2020).
除草剂潜力
除了医学应用外,与该化合物密切相关的 8-甲氧基喹啉衍生物已表现出除草剂活性。这表明在农业科学中控制杂草生长具有潜在用途 (E. 等人,2015).
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXFYCXZUAIFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164650 | |
| Record name | 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |
CAS RN |
150907-43-0 | |
| Record name | 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150907430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
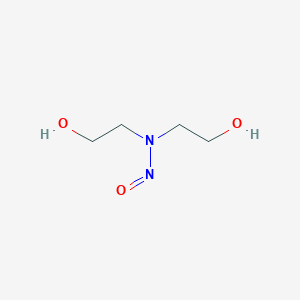
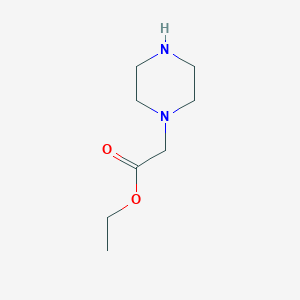
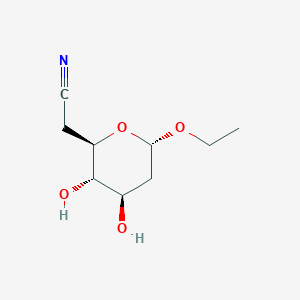
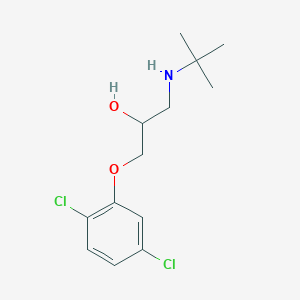
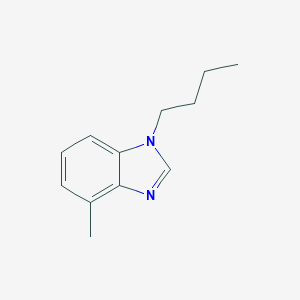
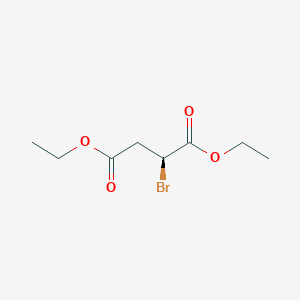
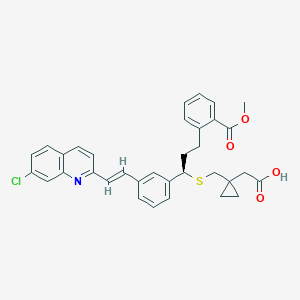
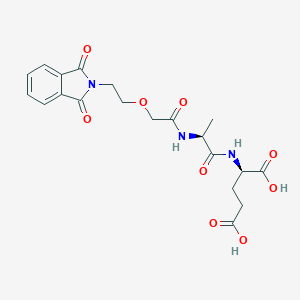
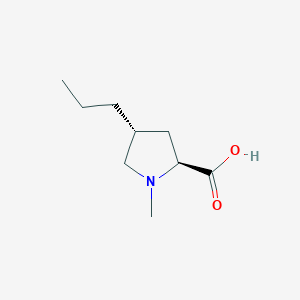
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
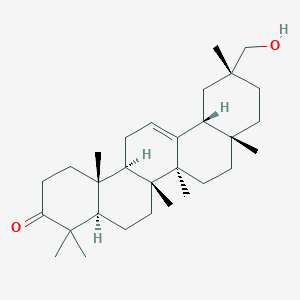
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)